molecular formula C25H31N5O4S2 B12147393 ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12147393
M. Wt: 529.7 g/mol
InChI Key: PAAQVNUEMHYUTP-ZPHPHTNESA-N
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Description

Ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. The structure includes:

  • (Z)-Configured methylidene bridge: Connects the thiazolidinone ring to the pyridopyrimidinone core, influencing stereoelectronic properties .
  • Piperazine-1-carboxylate moiety: Introduces basicity and hydrogen-bonding capabilities, which may modulate solubility and receptor interactions .

Its design leverages the electronic effects of the thioxo group and the steric bulk of the hexyl substituent to optimize interactions with biological targets .

Properties

Molecular Formula

C25H31N5O4S2

Molecular Weight

529.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H31N5O4S2/c1-3-5-6-8-12-30-23(32)19(36-25(30)35)17-18-21(26-20-10-7-9-11-29(20)22(18)31)27-13-15-28(16-14-27)24(33)34-4-2/h7,9-11,17H,3-6,8,12-16H2,1-2H3/b19-17-

InChI Key

PAAQVNUEMHYUTP-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The pyrido[1,2-a]pyrimidinone ring is synthesized via a cyclocondensation reaction between 2-aminopyridine and a β-keto ester. For example:

  • Reactants : 2-Amino-4-methylpyridine and ethyl acetoacetate.

  • Conditions : Reflux in acetic acid (110°C, 6–8 hours).

  • Yield : 65–75%.

The reaction proceeds via nucleophilic attack of the amine on the keto carbonyl, followed by dehydration and aromatization.

Functionalization at Position 2

The C-2 position is functionalized with a piperazine group through a Buchwald-Hartwig amination:

  • Reactants : 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one and piperazine.

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : Toluene, 100°C, 12 hours.

  • Yield : 60–70%.

Synthesis of the Thiazolidinone Moiety

Formation of 3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene

The thiazolidinone ring is synthesized via cyclization of N-hexyl-2-thiohydantoin:

  • Reactants : N-Hexylglycine and carbon disulfide.

  • Conditions : NaOH (10%), ethanol, reflux (8 hours).

  • Yield : 80–85%.

Generation of the Exocyclic Double Bond (Z-Configuration)

A Knoevenagel condensation between the thiazolidinone and pyridopyrimidinone aldehyde ensures Z-selectivity:

  • Reactants : 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and 3-hexyl-2-thioxothiazolidin-4-one.

  • Catalyst : Piperidine.

  • Solvent : Ethanol, 70°C, 4 hours.

  • Z/E Ratio : 9:1 (controlled by steric hindrance from the hexyl group).

Coupling of Fragments and Final Functionalization

Mitsunobu Reaction for Piperazine Attachment

The piperazine-1-carboxylate group is introduced via a Mitsunobu reaction:

  • Reactants : 2-(Piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and ethyl chloroformate.

  • Conditions : DIAD, PPh₃, THF, 0°C to room temperature, 6 hours.

  • Yield : 55–60%.

Purification and Characterization

The final product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and characterized by:

  • ¹H/¹³C NMR : Confirms regiochemistry and Z-configuration.

  • HRMS : Matches theoretical mass (503.17 [M+H]⁺).

Optimization Strategies and Challenges

Stereochemical Control

The Z-configuration is preserved by:

  • Using bulky bases (e.g., DBU) to minimize isomerization.

  • Low-temperature workup (<10°C) during Knoevenagel condensation.

Yield Improvement

  • Microwave-assisted synthesis : Reduces reaction time for cyclocondensation (30 minutes vs. 6 hours).

  • Catalyst recycling : Pd/Xantphos catalyst reused for 3 cycles with <5% yield drop.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Scale (10 kg)
Total Yield 35%28%
Purity (HPLC) >98%>95%
Cycle Time 72 hours120 hours

Key challenges in scale-up include exothermicity during thiazolidinone cyclization and cost of Pd catalysts.

Alternative Synthetic Routes

One-Pot Tandem Approach

A recent patent (WO202319876A1) discloses a one-pot method combining pyridopyrimidinone formation and thiazolidinone coupling:

  • Reactants : 2-Aminopyridine, ethyl acetoacetate, and preformed thiazolidinone.

  • Conditions : TfOH as catalyst, 90°C, 10 hours.

  • Yield : 50% (reduces step count but requires harsh conditions).

Biocatalytic Methods

Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis of intermediates:

  • Substrate : Racemic thiazolidinone precursor.

  • Conversion : 45% ee (needs optimization) .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

  • Ethyl carboxylate ester

  • Piperazine moiety

  • Pyrido[1,2-a]pyrimidin-4-one core

  • Thiazolidinone ring with a conjugated (Z)-configured methylidene group

Table 1: Predicted Reactivity Based on Functional Groups

Functional GroupPotential Reactions
Ethyl carboxylateHydrolysis to carboxylic acid under acidic/basic conditions
PiperazineAlkylation, acylation, or protonation at nitrogen centers
Pyrido[1,2-a]pyrimidin-4-oneNucleophilic substitution at electron-deficient positions
Thiazolidinone thiocarbonylOxidation to disulfides or reaction with electrophiles

Hydrolysis of the Ethyl Carboxylate

The ester group is susceptible to hydrolysis, particularly under alkaline conditions:

R COOEt+H2OOHR COOH+EtOH\text{R COOEt}+\text{H}_2\text{O}\xrightarrow{\text{OH}^-}\text{R COOH}+\text{EtOH}

Evidence : Analogous esters (e.g., ethyl piperazine carboxylates) undergo hydrolysis to yield carboxylic acids .

Reactivity of the Thiazolidinone Ring

The thiocarbonyl (C=S) group in the thiazolidinone ring may participate in:

  • Oxidative dimerization to form disulfides.

  • Nucleophilic attack at the thiocarbonyl sulfur by amines or thiols.

Example :

C S+R NH2C NH R+H2S\text{C S}+\text{R NH}_2\rightarrow \text{C NH R}+\text{H}_2\text{S}

Substitution at the Pyrido-Pyrimidinone Core

The electron-deficient pyrimidinone ring could undergo:

  • Aromatic electrophilic substitution at activated positions (e.g., C-7 or C-9).

  • Nucleophilic attack at the carbonyl oxygen under reducing conditions.

Experimental Challenges and Gaps

  • No peer-reviewed studies specifically address this compound’s reactivity.

  • Structural analogs (e.g., pyrido-pyrimidinones with piperazine substituents) show variable stability in polar aprotic solvents like DMF or DMSO .

  • The thiocarbonyl group’s sensitivity to light and oxygen may limit reaction reproducibility.

Table 2: Reactivity of Structural Analogs

Compound ClassObserved ReactionsSource
Pyrido[1,2-a]pyrimidin-4-onesBromination at C-7, hydrolysis at C-4PubChem
ThiazolidinonesOxidative dimerization, nucleophilic additionSigma-Aldrich

Proposed Research Directions

  • Kinetic Studies : Monitor hydrolysis rates of the ester group under varying pH.

  • Thiocarbonyl Reactivity : Explore reactions with amines (e.g., benzylamine) to form thioamides.

  • Electrophilic Substitution : Test halogenation or nitration of the pyrido-pyrimidinone core.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by inhibiting critical signaling pathways such as those involving tyrosine kinases. A notable study reported that related compounds showed IC50 values as low as 4.36 µM against HCT 116 colon cancer cells, indicating potent cytotoxic effects .

Antimicrobial Activity

Ethyl 4-{3-{(Z)-(3-hexyl)-4-(thioxo)-1,3-thiazolidin}-methyl}-4-(oxo)-4H-pyrido[1,2-a]pyrimidin has also been evaluated for its antimicrobial properties. Various derivatives have shown promising results against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated neuroprotective effects in preclinical models. It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins. Mechanistic studies suggest that these effects may be mediated through the modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses .

Case Study 1: Anticancer Efficacy

A study conducted by Yasuda et al. synthesized various piperazine derivatives and evaluated their anticancer activity against multiple tumor cell lines. One derivative exhibited potent activity linked to apoptosis induction and cell cycle arrest mechanisms. This study emphasizes the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Properties

Research published in MDPI explored the neuroprotective potential of related compounds using in vivo models of neurodegeneration. The results indicated significant reductions in markers associated with neurodegeneration in animal models of Alzheimer’s disease, showcasing the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the thiazolidinone ring and the pyridopyrimidinone core. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Thiazolidinone Substituent Pyridopyrimidinone Substituent Key Properties
Target Compound 3-Hexyl Piperazine-1-carboxylate High lipophilicity (hexyl chain), moderate solubility (piperazine), Z-configuration stabilizes planar conformation .
Ethyl 4-{4-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperazine-1-carboxylate 1,3-Benzodioxol-5-yl Butanoyl-piperazine Enhanced aromaticity (benzodioxol) may improve UV absorption; bulkier substituent reduces membrane permeability compared to hexyl .
2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Furylmethyl) 4-Ethylpiperazine Furyl group introduces polarizability; smaller substituent increases solubility but reduces steric hindrance .
2-(4-Ethyl-1-piperazinyl)-9-Methyl-3-{(Z)-[4-oxo-3-(1-Phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(1-Phenylethyl) 9-Methyl, 4-ethylpiperazine Phenylethyl group enhances hydrophobic interactions; methyl on pyridopyrimidinone may alter π-stacking efficiency .
Ethyl 1-[3-[(Z)-(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate 3-Methyl Piperidine-4-carboxylate Shorter alkyl chain (methyl) reduces lipophilicity; piperidine carboxylate may confer distinct conformational flexibility .

Key Findings:

Substituent Effects on Lipophilicity :

  • The hexyl chain in the target compound increases logP compared to methyl () or furylmethyl () analogs, favoring passive diffusion across lipid membranes.
  • Aromatic substituents (e.g., benzodioxol , phenylethyl ) enhance hydrophobic interactions but may reduce solubility.

Steric bulk from phenylethyl or benzodioxol groups may hinder binding to compact active sites compared to the hexyl chain.

Stereochemical Considerations :

  • The Z-configuration of the methylidene bridge is conserved across analogs, maintaining planarity critical for conjugation and charge delocalization .

Biological Implications: Piperazine/piperidine carboxylates (target compound, ) improve aqueous solubility, balancing the lipophilicity introduced by alkyl/aryl groups.

Biological Activity

Ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C28H29N3O5S2C_{28}H_{29}N_3O_5S^2 and a molecular weight of approximately 551.68 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of quinazolinone and thiazolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine have been tested against various bacterial strains.

Compound Target Microorganism Activity
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CCandida albicansLow

Studies suggest that the presence of an electron-withdrawing group in the structure enhances antimicrobial efficacy, particularly against gram-positive bacteria .

2. Cytotoxicity and Anticancer Activity

Quinazoline derivatives have been recognized for their anticancer properties. Ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine has shown potential in inhibiting cancer cell proliferation.

Mechanisms of Action:
Research highlights several mechanisms through which these compounds exert their anticancer effects:

  • Inhibition of DNA Repair Enzymes: Targeting poly(ADP-ribose) polymerase (PARP) involved in DNA repair processes.
  • EGFR Inhibition: Compounds that inhibit the epidermal growth factor receptor (EGFR) show promise in treating various cancers.
  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics leads to apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Kumar et al., several derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that specific substitutions on the quinazoline ring significantly enhanced antibacterial activity against Staphylococcus aureus and E. coli.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer potential of quinazoline derivatives demonstrated that certain compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects. The study suggested that structural modifications could lead to improved efficacy against resistant cancer types .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic chemistry. Key intermediates include:

  • Thiazolidinone precursor : The 3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is synthesized via cyclocondensation of hexylamine with carbon disulfide and ethyl chloroacetate, followed by oxidation .
  • Pyrido[1,2-a]pyrimidinone core : Formed through a [3+3] cycloaddition between aminopyridine derivatives and α,β-unsaturated carbonyl compounds under basic conditions .
  • Piperazine linkage : The ethyl piperazine-1-carboxylate group is introduced via nucleophilic substitution or coupling reagents like EDC/HOAt, as demonstrated in piperazine-based derivatization strategies .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C) : Critical for confirming the Z-configuration of the thiazolidinone methylidene group and verifying piperazine substitution patterns. Deuterated DMSO or CDCl₃ is preferred for solubility .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the labile thioxo group .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) functional groups .
  • X-ray crystallography : Resolves stereochemical ambiguities, as exemplified in structurally related pyrimidinones .

Q. What preliminary biological screening assays are recommended?

Methodological Answer:

  • Antiproliferative activity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .
  • Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, referencing EUCAST guidelines .
  • Enzyme inhibition : Assess activity against kinases or proteases via fluorometric/colorimetric assays (e.g., HIV-1 integrase inhibition, as in ) .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, integrases). Optimize force fields for sulfur-containing heterocycles .
  • QSAR studies : Correlate substituent effects (e.g., hexyl chain length) with bioactivity using Hammett σ values or frontier orbital energies .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the Z-isomer .

Q. What strategies resolve contradictory data in activity across in vitro models?

Methodological Answer:

  • Dose-response validation : Replicate assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Comparative isomer studies : Synthesize and test the E-isomer to isolate stereochemical effects on activity .

Q. How does the Z-configuration influence pharmacological profile vs. the E-isomer?

Methodological Answer:

  • Stereochemical impact : The Z-configuration enforces a planar arrangement of the thiazolidinone and pyridopyrimidinone rings, enhancing π-π stacking with aromatic residues in target proteins .
  • Experimental validation : Compare isomers via:
    • Thermodynamic stability : DSC/TGA to assess isomerization tendencies under physiological conditions .
    • Binding affinity : SPR or ITC measurements with purified targets (e.g., HIV-1 integrase) .
    • In vivo pharmacokinetics : Monitor bioavailability differences using LC-MS/MS in rodent models .

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